Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate
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Overview
Description
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridine moiety, and the sulfonylation of the benzoate ester. Common reagents used in these reactions include pyrrolidine, pyridine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine moieties can bind to enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]carbamoyl}benzoate
- Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]acetyl}benzoate
- Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]benzoyl}benzoate
Uniqueness
Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications .
Properties
IUPAC Name |
methyl 4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-17(20)13-5-7-15(8-6-13)25(21,22)19-11-9-14(12-19)24-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWOBLCWWJSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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